5-fluoro-3,5-ADB-PFUPPYCA 5-fluoro-3,5-ADB-PFUPPYCA 5-fluoro-3,5-ADB-PFUPPYCA (Item No. 18530) is an analytical reference standard that is structurally classified as a synthetic cannabinoid. The structure of highly substituted pyrazoles identified as cannabimimetic designer drugs has been reported. The physiological and toxicological properties of this compound are not known. This product is intended for research and forensic applications.
Brand Name: Vulcanchem
CAS No.: 1969261-68-4
VCID: VC0161222
InChI: InChI=1S/C21H28F2N4O2/c1-21(2,3)18(19(24)28)25-20(29)17-13-16(14-7-9-15(23)10-8-14)26-27(17)12-6-4-5-11-22/h7-10,13,18H,4-6,11-12H2,1-3H3,(H2,24,28)(H,25,29)
SMILES: CC(C)(C)C(C(=O)N)NC(=O)C1=CC(=NN1CCCCCF)C2=CC=C(C=C2)F
Molecular Formula: C21H28F2N4O2
Molecular Weight: 406.5

5-fluoro-3,5-ADB-PFUPPYCA

CAS No.: 1969261-68-4

Reference Standards

VCID: VC0161222

Molecular Formula: C21H28F2N4O2

Molecular Weight: 406.5

5-fluoro-3,5-ADB-PFUPPYCA - 1969261-68-4

CAS No. 1969261-68-4
Product Name 5-fluoro-3,5-ADB-PFUPPYCA
Molecular Formula C21H28F2N4O2
Molecular Weight 406.5
IUPAC Name N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-2-(5-fluoropentyl)-5-(4-fluorophenyl)pyrazole-3-carboxamide
Standard InChI InChI=1S/C21H28F2N4O2/c1-21(2,3)18(19(24)28)25-20(29)17-13-16(14-7-9-15(23)10-8-14)26-27(17)12-6-4-5-11-22/h7-10,13,18H,4-6,11-12H2,1-3H3,(H2,24,28)(H,25,29)
Standard InChIKey CMXMZASHZSECQV-UHFFFAOYSA-N
SMILES CC(C)(C)C(C(=O)N)NC(=O)C1=CC(=NN1CCCCCF)C2=CC=C(C=C2)F
Description 5-fluoro-3,5-ADB-PFUPPYCA (Item No. 18530) is an analytical reference standard that is structurally classified as a synthetic cannabinoid. The structure of highly substituted pyrazoles identified as cannabimimetic designer drugs has been reported. The physiological and toxicological properties of this compound are not known. This product is intended for research and forensic applications.
Synonyms ADB-FUPYCA;​3,5-5-fluoro ADB-FUPPYCA;AZ-037
Reference 1.Girreser, U.,Rösner, P. and Vasilev, A. Structure elucidation of the designer drug N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(5-fluoropentyl)-3-(4-fluorophenyl)-pyrazole-5-carboxamide and the relevance of predicted 13C NMR shifts - a case study. Drug T
PubChem Compound 132989672
Last Modified Nov 11 2021
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